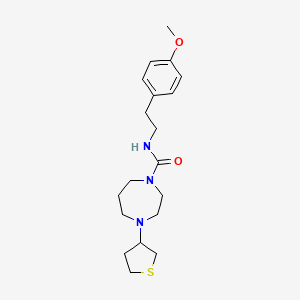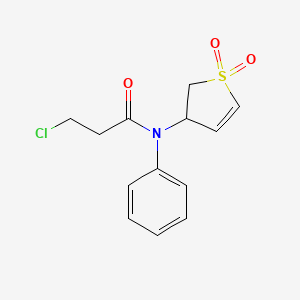
N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide" is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, the papers discuss various N-phenylformamides and their derivatives, which share a common motif with the target compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds, which is a key functional group in the target compound. For example, the paper on N,N'-Carbonyldi[2(3H)-benzoxazolethione] describes a new condensing agent for the synthesis of amides . This suggests that similar methodologies could potentially be applied to synthesize the target compound, although the specific details would depend on the reactivity of the 2,3-dihydrothienyl group.
Molecular Structure Analysis
The molecular structure of N-phenylformamide derivatives is significantly influenced by substituents, as seen in the polymorphism and phase transformations of these compounds . The presence of chlorine, for example, can lead to different crystal structures and phase behaviors. The target compound's structure would likely be influenced by the 2,3-dihydrothienyl group and the chlorine atom, potentially leading to unique intermolecular interactions and phase behavior.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the behavior of similar molecules. The presence of the amide group suggests a potential for hydrogen bonding and reactivity towards nucleophiles. The papers do not directly address the reactivity of the specific compound , but they do discuss the reactivity of related amides and the influence of substituents on their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds discussed in the papers. For example, the vibrational spectroscopic analysis of a chloro-oxo-dihydroquinolinyl-phenylpropenamide provides insights into the vibrational modes that might be expected in the target compound . Similarly, the analysis of the crystal structure, spectral IR, NMR, and UV-Vis investigations of a benzoyl-chlorophenyl-oxo-phenylpropanamide compound provides valuable information on the expected spectroscopic properties and electronic structure . The presence of the chloro group and the amide bond in the target compound suggests that it would exhibit similar spectral features and potentially similar nonlinear optical behavior.
Scientific Research Applications
Antioxidant Activity and Health Implications
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Compounds with antioxidant properties, similar to phenolic compounds, have been extensively studied for their health benefits, including neuroprotection, anti-inflammatory effects, and cardioprotection (Naveed et al., 2018). Studies on the antioxidant mechanisms of such compounds provide insights into how N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide might exhibit similar beneficial effects due to its potential antioxidant activity.
Environmental and Toxicological Studies
Research on the environmental impact and toxicology of chemical compounds, including their degradation pathways and by-products, is essential for understanding their safety profile and ecological effects. For instance, the degradation and toxicity of acetaminophen by advanced oxidation processes have been reviewed, highlighting the importance of understanding the biotoxicity of by-products and degradation pathways (Qutob et al., 2022). Similar studies could provide a framework for assessing the environmental and health impacts of N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide.
Pharmacological and Drug Development Research
The pharmacology of compounds, including their mechanism of action, therapeutic potential, and safety profile, is a critical area of research. For example, the pharmacology of lysergic acid diethylamide (LSD) has been reviewed, covering its psychoactive effects and potential experimental treatments (Passie et al., 2008). Such comprehensive pharmacological reviews provide insights into the potential therapeutic applications and safety considerations of new compounds, including N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide.
properties
IUPAC Name |
3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-8-6-13(16)15(11-4-2-1-3-5-11)12-7-9-19(17,18)10-12/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAXNCLSPDKJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(4-Bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile](/img/structure/B2519853.png)
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)
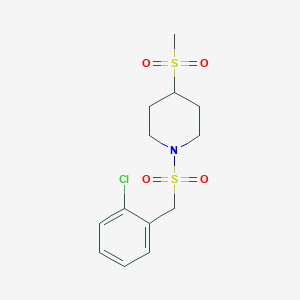
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
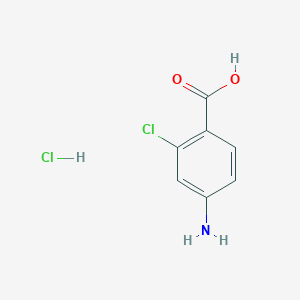

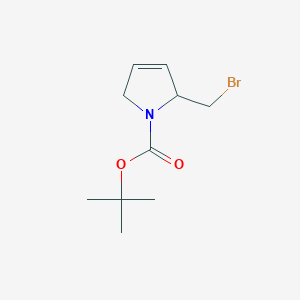
![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

